molecular formula C11H11N5O2S B12587368 6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one CAS No. 646510-91-0

6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one

Cat. No.: B12587368
CAS No.: 646510-91-0
M. Wt: 277.30 g/mol
InChI Key: FPGJXCZLDMVTMT-UHFFFAOYSA-N
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Description

6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one is a complex organic compound that features a purine core structure with a unique oxazole and sulfanyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the sulfanyl group. The final step involves the attachment of the purine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the oxazole ring.

Scientific Research Applications

6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The purine core structure allows for interactions with nucleic acids, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one is unique due to its specific combination of an oxazole ring, sulfanyl group, and purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

646510-91-0

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C11H11N5O2S/c1-5-7(6(2)18-16-5)3-19-10-8-9(13-4-12-8)14-11(17)15-10/h4H,3H2,1-2H3,(H2,12,13,14,15,17)

InChI Key

FPGJXCZLDMVTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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